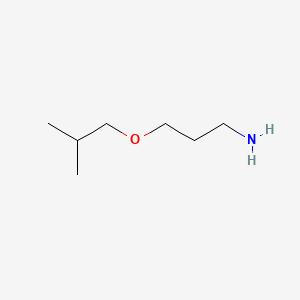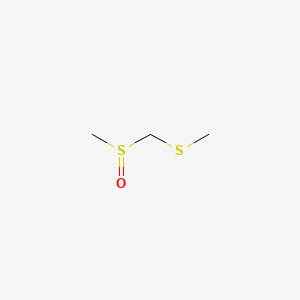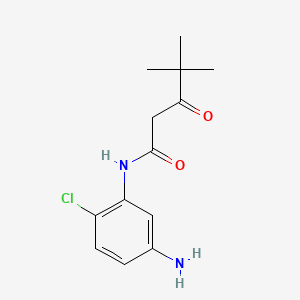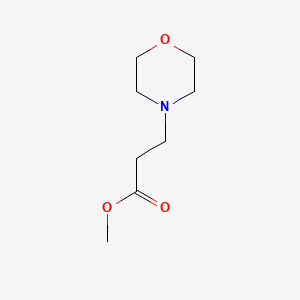
4,6-二硝基间苯二酚
概述
描述
. It is characterized by the presence of two nitro groups (-NO₂) and two hydroxyl groups (-OH) attached to a benzene ring. This compound is known for its high reactivity and is used in various scientific and industrial applications.
科学研究应用
4,6-Dinitroresorcinol is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is employed in the production of explosives, polymers, and other industrial chemicals.
作用机制
Target of Action
4,6-Dinitroresorcinol is an intermediate compound used to synthesize 4,6-diamino-resorcinol . This latter compound is a crucial monomer in the preparation of poly-p-phenylene-benzobisoxazole (PBO) fiber , a high-performance fiber with superior tensile strength, flame retardance, and environmental stability .
Mode of Action
The mode of action of 4,6-Dinitroresorcinol involves a series of chemical reactions. In one method, 4,6-dinitro-m-dichlorobenzene, polymer dihydric alcohol, fatty primary alcohol, and liquid caustic undergo a catalytic etherealization reaction under normal or high-temperature conditions to generate 4,6-dinitro-3-methoxyphenol . This compound then reacts with sulfuric acid, and the phenolic ether is hydrolyzed to protect the hydroxyl phenolic group, resulting in the formation of 4,6-dinitroresorcinol .
Biochemical Pathways
The biochemical pathways involving 4,6-Dinitroresorcinol are primarily related to its role as an intermediate in the synthesis of 4,6-diaminoresorcinol . This compound is then used in the production of PBO fiber . The exact biochemical pathways and their downstream effects are complex and depend on the specific synthesis and processing methods used.
Pharmacokinetics
It’s known that the compound’s solubility in different solvents can significantly affect its behavior . For example, the solubility of 2-chloro-4,6-dinitroresorcinol in ethanol/water mixtures was determined, and the Jouyban–Acree solubility equation was established .
Result of Action
The primary result of the action of 4,6-Dinitroresorcinol is the production of 4,6-diaminoresorcinol , which is then used to create PBO fiber . This fiber has many excellent characteristics, such as superior tensile strength and modulus, flame retardance, and environmental stability .
Action Environment
The action of 4,6-Dinitroresorcinol can be influenced by various environmental factors. For instance, the yield of 2-chloro-4,6-dinitroresorcinol in an antisolvent crystallization process was found to increase with the antisolvent feed rate . Additionally, the solvent media used can significantly affect the yield of the target product 4,6-diaminoresorcinol . For example, alkanol or acetic acid aqueous solutions were found to be favorable for hydrodechlorination .
准备方法
Synthetic Routes and Reaction Conditions: 4,6-Dinitroresorcinol can be synthesized through the nitration of resorcinol (1,3-benzenediol). The process involves treating resorcinol with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions. The reaction typically occurs at temperatures below 50°C to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of 4,6-dinitroresorcinol involves large-scale nitration reactors equipped with cooling systems to maintain optimal reaction temperatures. The process is carefully monitored to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions: 4,6-Dinitroresorcinol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used to oxidize 4,6-dinitroresorcinol.
Reduction: Reducing agents like iron (Fe) or hydrogen (H₂) can reduce the nitro groups to amino groups (-NH₂).
Substitution: Halogenation reactions can be performed using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of 4,6-dinitroresorcinol can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can produce 4,6-diaminoresorcinol.
Substitution: Halogenation can result in the formation of halogenated derivatives of 4,6-dinitroresorcinol.
相似化合物的比较
2,4-Dinitroresorcinol
2,6-Dinitroresorcinol
Is there anything specific you would like to know more about regarding this compound?
属性
IUPAC Name |
4,6-dinitrobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXIRNHACKAGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210606 | |
| Record name | 4,6-Dinitroresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-74-0 | |
| Record name | 4,6-Dinitroresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dinitroresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dinitroresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dinitroresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,6-Dinitroresorcinol?
A1: 4,6-Dinitroresorcinol has the molecular formula C6H4N2O6 and a molecular weight of 200.12 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, research has used several spectroscopic techniques to characterize 4,6-Dinitroresorcinol. These include infrared spectroscopy (IR) [], ultraviolet-visible spectroscopy (UV-Vis) [], mass spectrometry [], 1H-NMR [], and 13C-NMR. [] Additionally, gas-phase electron diffraction has been employed to determine its molecular geometry. [, ]
Q3: What is known about the intramolecular hydrogen bonding in 4,6-Dinitroresorcinol?
A3: Studies using gas-phase electron diffraction and computational methods revealed that 4,6-Dinitroresorcinol exhibits resonance-assisted intramolecular hydrogen bonding. [, , , ] This bonding significantly influences the molecule's geometry and bond lengths compared to parent molecules like phenol and nitrobenzene. [, ]
Q4: What is known about the solubility of 4,6-Dinitroresorcinol?
A4: Research has investigated the solubility of 4,6-Dinitroresorcinol in various solvents, including ethanol [], methanol [], acetic acid [], ethyl acetate [], and water [, ]. The solubility was found to increase with increasing temperature in all solvents tested. []
Q5: Are there any applications of 4,6-Dinitroresorcinol in material science?
A5: 4,6-Dinitroresorcinol serves as a key intermediate in synthesizing 4,6-diaminoresorcinol dihydrochloride, a crucial precursor for producing Poly(p-phenylene benzobisoxazole) (PBO). [, , ] PBO is a high-performance polymer known for its exceptional thermal and mechanical properties, finding applications in aerospace and other demanding fields. [, ]
Q6: Does 4,6-Dinitroresorcinol exhibit any catalytic properties?
A6: While 4,6-Dinitroresorcinol itself may not be a catalyst, research has explored its use as a starting material in reactions involving catalysts. For example, one study investigated the hydrogenation-dechlorination of 2-chloro-4,6-dinitroresorcinol (a derivative of 4,6-Dinitroresorcinol) over palladium on carbon (Pd/C) catalysts. []
Q7: Have computational methods been used to study 4,6-Dinitroresorcinol?
A7: Yes, both ab initio methods and density functional theory (DFT) have been employed to study the intramolecular hydrogen bonding and molecular geometry of 4,6-Dinitroresorcinol. [, ] These studies provided insights into the conformational preferences, hydrogen bond strengths, and the impact of hydrogen bonding on the molecule's structure. [, ]
Q8: What is known about the stability of 4,6-Dinitroresorcinol?
A9: 4,6-Dinitroresorcinol decomposes without melting above 530 K. [] Research has also explored the stability of a related compound, 2-(4-methoxycarbonylphenyl)-5-amino-6-hydroxybenzoxazole (MAB), which is derived from 4,6-Dinitroresorcinol. MAB shows good stability, with minimal purity loss over extended periods in air. []
Q9: What analytical techniques are used to characterize and quantify 4,6-Dinitroresorcinol?
A10: Various analytical methods have been employed to characterize and quantify 4,6-Dinitroresorcinol, including:* Chromatographic techniques: High-performance liquid chromatography (HPLC) is used to assess the purity of 4,6-Dinitroresorcinol and its derivatives. [, ]* Spectroscopic techniques: IR, UV-Vis, and mass spectrometry are used for compound identification and purity assessment. []* Crystallography: X-ray diffraction (XRD) helps determine the crystal structure of 4,6-Dinitroresorcinol and its derivatives. [, ]* Thermal analysis: Techniques like differential scanning calorimetry (DSC) can provide information about the thermal properties of the compound. []
Q10: Is there any research on the environmental impact of 4,6-Dinitroresorcinol?
A11: Research has focused on the photocatalytic degradation of 2-chloro-4,6-dinitroresorcinol, a derivative of 4,6-Dinitroresorcinol, present in industrial wastewater. Titanium dioxide (TiO2) films show promise for effectively degrading this compound, potentially mitigating its environmental impact. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
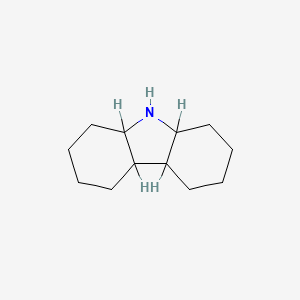
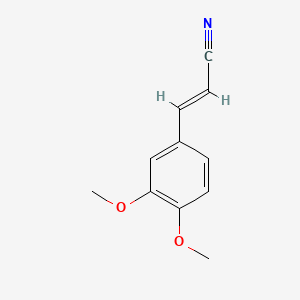
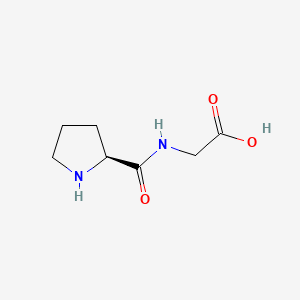
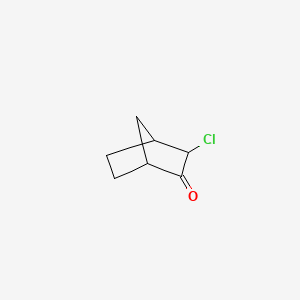
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)
